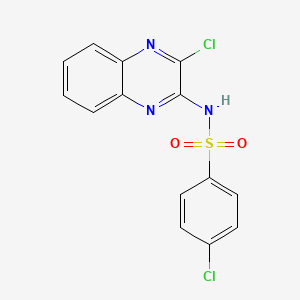

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide

説明

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide (4-CNQBS) is a synthetic organic compound belonging to the class of quinoxaline sulfonamides. It has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. The compound has also been studied for its potential therapeutic applications, such as in the treatment of cancer and other diseases.

科学的研究の応用

Bioactive Molecules

Quinoxaline scaffolds are utilized in the design and development of numerous bioactive molecules due to their structural versatility and biological relevance .

Dyes and Fluorescent Materials

These derivatives are applied in creating dyes and fluorescent materials, which are essential in various scientific fields such as biochemistry for tagging and detection purposes .

Electroluminescent Materials

Quinoxaline derivatives serve as efficient electroluminescent materials used in organic light-emitting devices (OLEDs), contributing to advancements in display technology .

Organic Semiconductors

They are also employed as organic semiconductors, which are crucial for organic photovoltaic (OPV) cells, offering a flexible and potentially less expensive alternative to traditional silicon-based solar cells .

Chemically Controllable Switches

These compounds can act as chemically controllable switches, which have implications in molecular electronics and nanotechnology .

Synthesis of Anion Receptors and Cavitands

Quinoxaline derivatives are building blocks for the synthesis of anion receptors and cavitands, which have applications in host-guest chemistry and molecular recognition .

DNA-cleaving Agents

They have been used as DNA-cleaving agents, which is significant in the study of genetics and can be applied in developing new therapeutic strategies .

Antiviral Agents

Recent studies have shown that quinoxaline derivatives can act as antiviral agents, which is particularly relevant in the context of emerging infectious diseases .

特性

IUPAC Name |

4-chloro-N-(3-chloroquinoxalin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c15-9-5-7-10(8-6-9)22(20,21)19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLDSWNAMMISMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)

![Ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2907707.png)

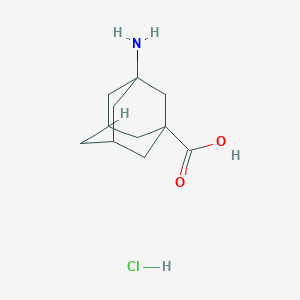

![7-Azaspiro[3.6]decane hydrochloride](/img/structure/B2907710.png)

![1-[(4-fluorophenyl)methoxy]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2907712.png)

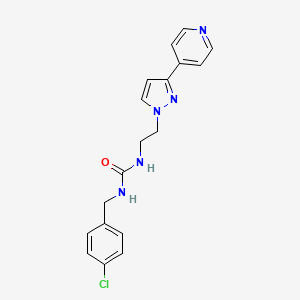

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2907715.png)

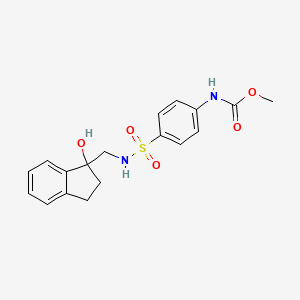

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2907716.png)

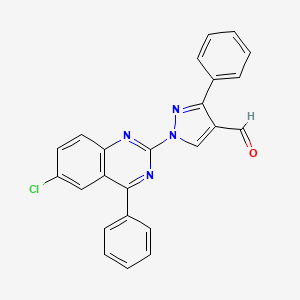

![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2907718.png)